molecular formula C9H6N4 B019627 (Phenylazo)malononitrile CAS No. 6017-21-6

(Phenylazo)malononitrile

Cat. No. B019627
CAS RN: 6017-21-6
M. Wt: 170.17 g/mol
InChI Key: KLMBASWITNCMTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Phenylazo)malononitrile and similar compounds often involves palladium-catalyzed direct C–H arylation reactions, utilizing aryliodonium salts or (pseudo)aryl halides as key intermediates. These methodologies underscore the versatility and practicality of developing highly selective arylation protocols to generate multiply arylated heteroarenes, including those with bioactive derivatives and privileged structural motifs in organic materials (Rossi et al., 2014).

Scientific Research Applications

  • It is used in the synthesis of heterocyclic compounds like pyridazines, pyridines, and their fused derivatives, including pyrazolopyridine and thiazolyl pyridazine (Negm et al., 1994).

  • It plays a role in brain metabolism and conditioning physico-chemical changes responsible for variations of electrical potentials (Johnson & Whittaker, 1962).

  • (Phenylazo)malononitrile is used in synthesizing dicyanomethylene thiazoles, reacting with α-S-cyanothioketones (Al-Mousawi et al., 2010).

  • Its use in the synthesis of 2-amino-3-cyano-2-pyrrolin-4-ones offers an efficient method for creating aminoacetylmalononitriles (Hamilakis & Tsolomitis, 2003).

  • It's also applied in synthesizing imidazoypyrazole derivatives (Elnagdi et al., 1980).

  • 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile, a derivative, is noted for its excellent optical penetrability in scientific research (Xiao-ying, 2012).

  • It's involved in producing compounds with significant antimicrobial activities, like 2-(4-phenylthiazol-2(3H)-ylidene)-malononitrile (Al-Mousawi et al., 2016).

  • In reactions with α-cyanoethylhydrazine, it yields various pyrazoles and pyrimidines (Elnagdi, 1974).

Safety And Hazards

(Phenylazo)malononitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

2-phenyldiazenylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMBASWITNCMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289496
Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(Phenylazo)malononitrile

CAS RN

6017-21-6, 1350653-31-4
Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Record name Malononitrile, (phenylazo)-
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Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Record name 2-(2-phenyldiazenyl)propanedinitrile
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Record name Benzeneazomalononitrile
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Synthesis routes and methods

Procedure details

Conc. hydrochloric acid (17.84 ml) and then a solution of 7.409 g (107.377 mmol) of sodium nitrite in water (18 ml) were added dropwise to 10.00 g (107.377 mmol) of aniline and ice (32 g) in an ice bath between 0° C. and 5° C., and the mixture was stirred at 0° C. for 30 min. At 0° C., a solution of 11.099 g (135.296 mmol) of sodium acetate in water (75 ml) was then added, and a solution of 7.049 g (107.377 mmol) of malononitrile in ethanol (6.5 ml) was subsequently added dropwise with stirring. After 2 h at 0° C., the resulting precipitate was filtered off with suction and washed with water (107 ml).
Quantity
17.84 mL
Type
reactant
Reaction Step One
Quantity
7.409 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
11.099 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
7.049 g
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Phenylazo)malononitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(Phenylazo)malononitrile

Citations

For This Compound
17
Citations
N ÇOLAK, S YAVUZ, BS ÇEVRİMLİ - Hacettepe Journal of Biology …, 2014 - dergipark.org.tr
In this study, we have synthesized eight novel compounds used as dyes for polyester fabrics. Benzene-1,4- diamine, 4- 4-aminophenoxy benzenamine, 4- 4-aminophenylthio …
Number of citations: 3 dergipark.org.tr
PC Tsai, J Wang - Dyes and Pigments, 2005 - Elsevier
… The resulting product was filtered and the pre-cake washed with water, dried, and recrystallized from ethanol to give 2-phenylazo-malononitrile (3a) as yellow crystals (1.26 g, 74%), mp …
Number of citations: 84 www.sciencedirect.com
RM Abdel‐Motaleb, HM Bakeer… - Journal of …, 2012 - Wiley Online Library
… the well-known phenylazo-malononitrile. The structures of 4-ylidene-5(4H)-oxazolones 2a, 2b, 2c, 2d, 2e, 2f, 2g, 2h, 2i, 2j, 2k, 2l and phenylazo-malononitrile were established on the …
Number of citations: 4 onlinelibrary.wiley.com
R Aggarwal, S Kumar, A Kumar, B Mohan… - Microchemical …, 2022 - Elsevier
Mercury is considered as a highly toxic metal ion due to its lethal effects on humans and the ecological system. The increasing level of antimicrobial resistance are threatening to the …
Number of citations: 3 www.sciencedirect.com
AM Fouda, HAS Abbas, EH Ahmed, AA Shati, MY Alfaifi… - Molecules, 2019 - mdpi.com
A new series of pyrazole 4–7 and pyrazolo[1,5-a]pyrimidine 8–13 were synthesized by using a simple, efficient procedure, and screened for their in-vitro antimicrobial and antitumor …
Number of citations: 47 www.mdpi.com
EM Kandeel, KU Sadek, MH Elnagdi - Zeitschrift für Naturforschung …, 1980 - degruyter.com
… To a solution of 1.7 g (0.01 mole) of phenylazo malononitrile in 50 ml acetone; was added 1.4 g (0.01 mole) methyl iodide and 2 g of anhydrous potassium carbonate. The reaction …
Number of citations: 8 www.degruyter.com
AG Al-Sehemi, A Irfan, AM Fouda - … Acta Part A: Molecular and Biomolecular …, 2013 - Elsevier
We have synthesized multifunctional dyes 3-(4-methyl-phenylazo)-6-(4-nitro-phenylazo)-2,5,7-triaminopyrazolo[1,5-a]pyrimidine (4a) and 3-(4-methyl-phenylazo)-6-(4-acetyl-phenylazo)…
Number of citations: 40 www.sciencedirect.com
MA El-Maghraby, KU Sadek, MA Selim… - Bulletin of the Chemical …, 1988 - journal.csj.jp
The chemical behavior of [1-(2-furyl)ethylidene]- and [1-(2-thienyl)ethylidene]malononitriles 1a and b toward electrophilic reagents, active methylene reagents and (arylmethylene)…
Number of citations: 11 www.journal.csj.jp
N Turan, N Colak, M Şekerci - International Journal of Natural and Engineering …, 2008
Number of citations: 14
Z Karagoz, S Keser, N Çolak, M Şekerci, SS Acar
Number of citations: 0

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